molecular formula C14H8N2O4 B101997 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one CAS No. 16063-05-1

2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B101997
CAS No.: 16063-05-1
M. Wt: 268.22 g/mol
InChI Key: WDCDVVORESXHQH-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one: is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and materials science. The presence of the nitrophenyl group and the benzoxazinone ring system contributes to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one typically involves the reaction of 4-nitroaniline with phosgene or its derivatives. The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the benzoxazinone ring. The reaction conditions often require the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Cyclization: The benzoxazinone ring can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or acetonitrile.

    Cyclization: Catalysts like Lewis acids, solvents such as toluene or dichloromethane.

Major Products Formed:

    Reduction: 2-(4-Aminophenyl)-4H-3,1-benzoxazin-4-one.

    Substitution: Various substituted benzoxazinone derivatives depending on the nucleophile used.

    Cyclization: Polycyclic heterocycles with potential biological activity.

Scientific Research Applications

2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

    2-(4-Nitrophenyl)-4H-3,1-benzoxazin-2-one: Similar structure but with a different position of the nitrogen atom in the ring.

    4-Nitrophenyl-2H-3,1-benzoxazin-4-one: Similar structure but with a different position of the nitrophenyl group.

    2-(4-Nitrophenyl)-4H-3,1-benzothiazin-4-one: Similar structure but with a sulfur atom replacing the oxygen atom in the ring.

Uniqueness: 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one is unique due to the specific arrangement of the nitrophenyl group and the benzoxazinone ring system, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-nitrophenyl)-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c17-14-11-3-1-2-4-12(11)15-13(20-14)9-5-7-10(8-6-9)16(18)19/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCDVVORESXHQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337451
Record name 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780450
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

16063-05-1
Record name 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-NITROPHENYL)-4H-3,1-BENZOXAZIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 300 ml. flask equipped with a reflux condenser and a stirrer was charged with 16.3 g of isatoic anhydride and 150 ml of pyridine. They were stirred at about 50° C. to dissolve isatoic anhydride in pyridine. Then, 18.6 g of p-nitrobenzoylchloride was added in several portions over the course of about 10 minutes, and after the addition, the mixture was heated under reflux for 3 hours. The reaction mixture was cooled to 0° C. The precipitated crystals were separated by filtration, washed well with water, and dried at 120° C. for 4 hours by a hot air dryer. The resulting crystals were recrystallized from toluene to give 21 g of 2-p-nitrophenyl-3,1-benzoxazin-4-one.
Quantity
16.3 g
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reactant
Reaction Step One
Quantity
150 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Quantity
18.6 g
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What spectroscopic techniques were used to characterize 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one and compare it to its derivatives?

A: Researchers utilized both Fourier-transform infrared (FT-IR) and Raman spectroscopy to analyze the structure of this compound and compare it with its chlorinated and methylated derivatives. [] This comprehensive approach allowed for the identification of specific functional groups and vibrational modes within the molecules, providing valuable insights into their structural characteristics. You can explore the detailed spectroscopic analysis in the referenced research paper: [] Analysis of the structure and the FT-IR and Raman spectra of this compound. Comparisons with the chlorinated and methylated derivatives.

Q2: Were any derivatives of this compound synthesized and investigated for potential biological activity?

A: Yes, researchers synthesized a series of 2-(p-Nitrophenyl)quinazolin-4(3H)-one derivatives, structurally related to this compound, and evaluated their biological activities. [] While the specific details of the biological evaluations are not provided in the abstract, this research highlights the interest in exploring the potential of these compounds and their derivatives in a biological context. You can find the study concerning the synthesis and characterization of these derivatives here: [] Synthesis, Characterization, and Biological Evaluation of 2-(p-Nitrophenyl)quinazolin-4(3H)-one Derivatives.

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